

Application Notes and Protocols: Experimental Design for Long-Term Pecavaptan Efficacy Studies

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Compound of Interest

Compound Name: Pecavaptan

Cat. No.: B609889

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Introduction

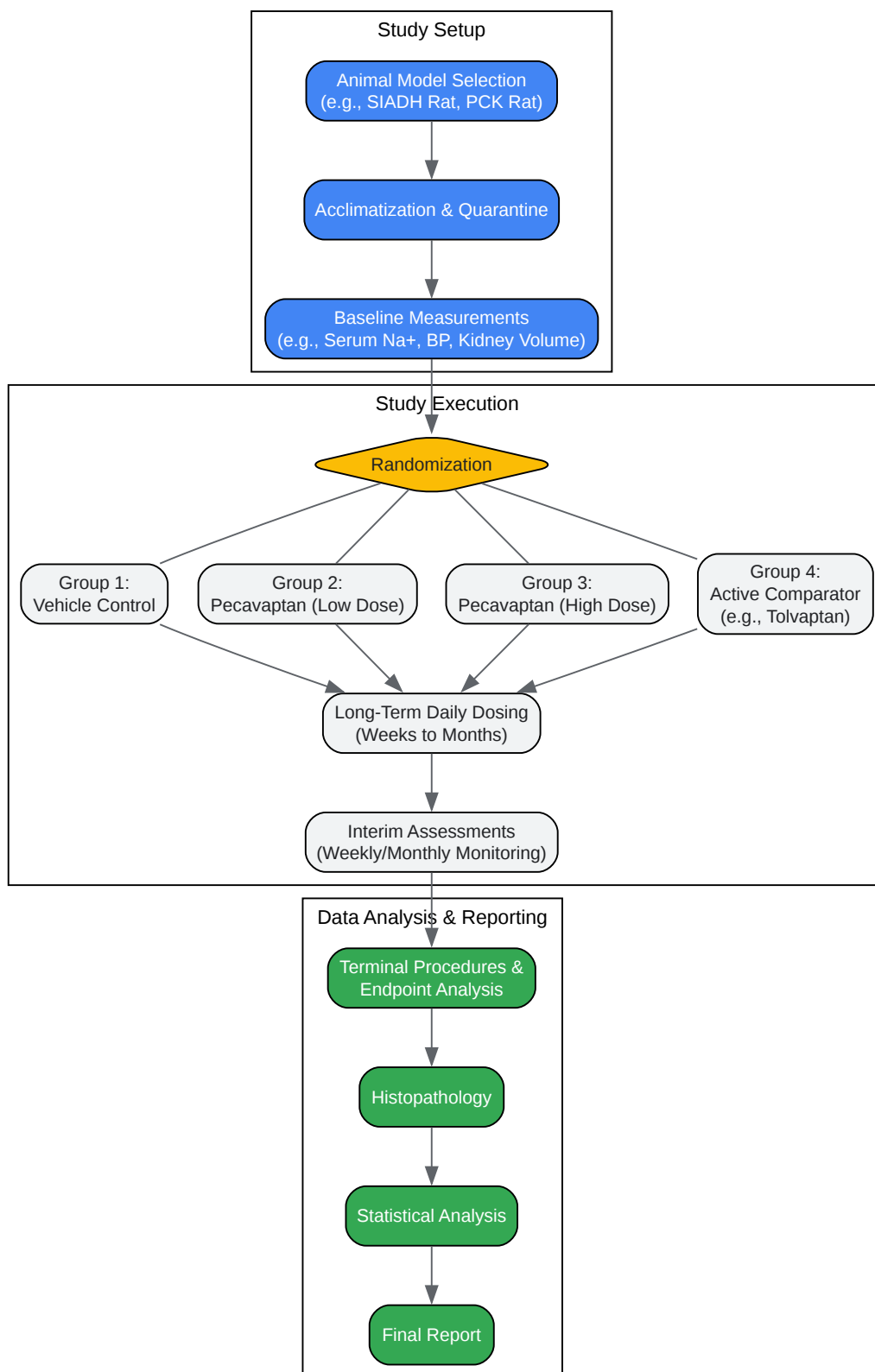
Pecavaptan (BAY 1753011) is a novel, orally bioavailable, dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1] Unlike selective V2 receptor antagonists, which primarily promote aquaresis (electrolyte-free water excretion), **Pecavaptan's** balanced antagonism offers the potential for additional hemodynamic benefits through V1a receptor blockade, such as reducing vasoconstriction.[2][3][4] Preclinical and clinical studies have explored its utility in acute heart failure, demonstrating complex effects on congestion and renal function.[1][5] To fully characterize its therapeutic potential, long-term efficacy studies are essential.

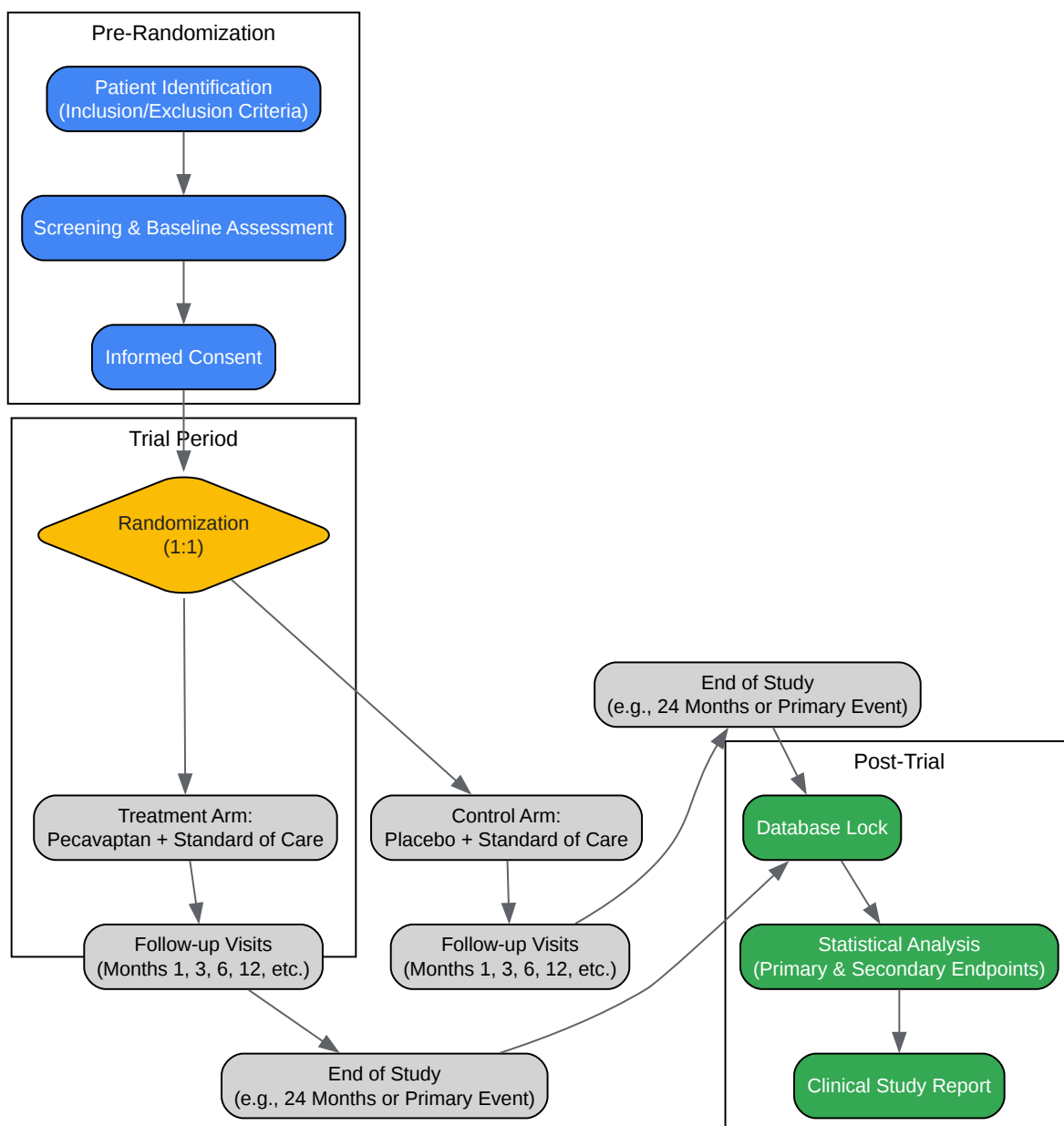
These application notes provide a framework for designing long-term preclinical and clinical studies to evaluate the efficacy of **Pecavaptan** in relevant chronic conditions, including Chronic Heart Failure (CHF), Chronic Hyponatremia, and Autosomal Dominant Polycystic Kidney Disease (ADPKD).

Pecavaptan's Mechanism of Action

Arginine vasopressin mediates its effects through V1a and V2 receptors.[6][7] V1a receptor activation leads to vasoconstriction, while V2 receptor activation in the renal collecting ducts

promotes water reabsorption.[8][9] In pathophysiological states like heart failure, elevated AVP contributes to both fluid overload and increased cardiac afterload.[3] **Pecavaptan** simultaneously blocks both pathways.





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